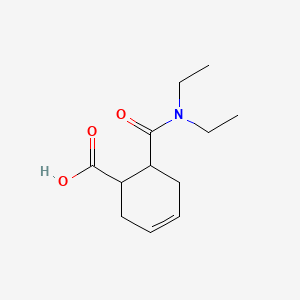![molecular formula C19H18N2O3S B14756235 3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol CAS No. 875147-71-0](/img/structure/B14756235.png)
3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol is a complex organic compound characterized by its unique structure, which includes a phenol group, a pyridine ring, and a methylsulfonylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common method involves the reaction of 4-methylsulfonylphenylboronic acid with 3-bromopyridine under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The resulting intermediate is then subjected to further reactions to introduce the amino and phenol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.
Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds share the methylsulfonylphenyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Phenol Derivatives: Compounds like 4-methylphenol and 3-chlorophenol have similar phenolic structures and undergo comparable chemical reactions.
Uniqueness
3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol is unique due to its combination of a phenol group, a pyridine ring, and a methylsulfonylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
875147-71-0 |
|---|---|
Molekularformel |
C19H18N2O3S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
3-[[[5-(4-methylsulfonylphenyl)pyridin-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C19H18N2O3S/c1-25(23,24)19-7-5-15(6-8-19)16-10-17(13-20-12-16)21-11-14-3-2-4-18(22)9-14/h2-10,12-13,21-22H,11H2,1H3 |
InChI-Schlüssel |
IBOVRMYKUOUGQV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)NCC3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


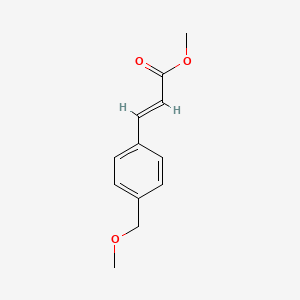
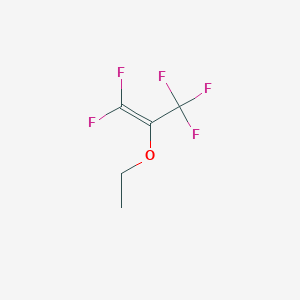

![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14756180.png)
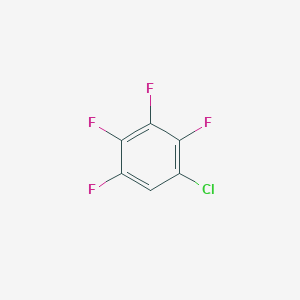
![N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline](/img/structure/B14756191.png)
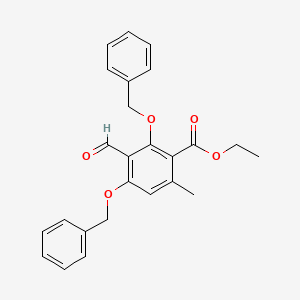
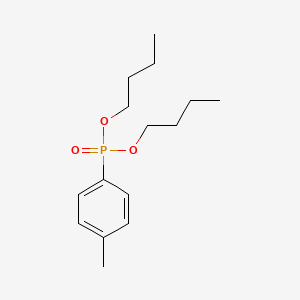
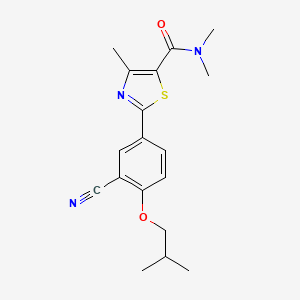
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
